

Spectroscopic Data of 3,3-Dimethylhexanal: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethylhexanal

Cat. No.: B13796468

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethylhexanal** (CAS No: 55320-57-5).^{[1][2][3]} The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data has been compiled from publicly available databases and is supplemented with predicted values where experimental data is not available.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,3-Dimethylhexanal**.

Mass Spectrometry

Table 1: Electron Ionization Mass Spectrometry Data^[1]

| Property | Value |
|--------------------------|----------------------------------|
| Molecular Formula | C ₈ H ₁₆ O |
| Molecular Weight | 128.21 g/mol |
| Major Fragment (m/z) | 84 |
| 2nd Major Fragment (m/z) | 43 |
| 3rd Major Fragment (m/z) | 69 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **3,3-Dimethylhexanal** is not readily available in public databases. The following data is based on computational predictions and should be used as a reference.

Table 2: Predicted ^1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| ~9.76 | t | 1H | -CHO |
| ~2.29 | d | 2H | -CH ₂ -CHO |
| ~1.25 | m | 4H | -CH ₂ -CH ₂ -C(CH ₃) ₂ - |
| ~0.89 | s | 6H | -C(CH ₃) ₂ - |
| ~0.87 | t | 3H | -CH ₂ -CH ₃ |

Table 3: Predicted ^{13}C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| ~204.5 | -CHO |
| ~52.8 | -CH ₂ -CHO |
| ~42.1 | -C(CH ₃) ₂ - |
| ~35.7 | -CH ₂ -C(CH ₃) ₂ - |
| ~26.4 | -C(CH ₃) ₂ - |
| ~17.0 | -CH ₂ -CH ₂ -C(CH ₃) ₂ - |
| ~14.2 | -CH ₂ -CH ₃ |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for **3,3-Dimethylhexanal** is available.^[1] The characteristic absorption bands for a saturated aliphatic aldehyde are expected.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm ⁻¹) | Functional Group Vibration |
|--------------------------------|----------------------------------|
| ~2960-2870 | C-H stretch (alkane) |
| ~2830 and ~2720 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (saturated aldehyde) |
| ~1465 | C-H bend (alkane) |
| ~1380 | C-H bend (alkane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis data for **3,3-Dimethylhexanal** is not available. However, saturated aldehydes typically exhibit a weak absorption band in the UV region.

Table 5: Expected UV-Vis Absorption

| Wavelength (λ _{max}) | Molar Absorptivity (ε) | Transition |
|--------------------------------|------------------------|------------|
| ~270-300 nm | Weak | n → π* |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **3,3-Dimethylhexanal** in a volatile organic solvent such as dichloromethane or hexane.^{[4][5]} The concentration should be approximately 10 µg/mL.^[4] Ensure the sample is free of particulate matter by filtration or centrifugation.^{[4][6]}
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: 35-300 amu.
 - Scan Mode: Full scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **3,3-Dimethylhexanal** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.^{[7][8]} For ¹³C NMR, a higher concentration of 50-100 mg may be required.^[7] Ensure the sample is free of solid particles by filtering it through a pipette with a glass wool plug.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.

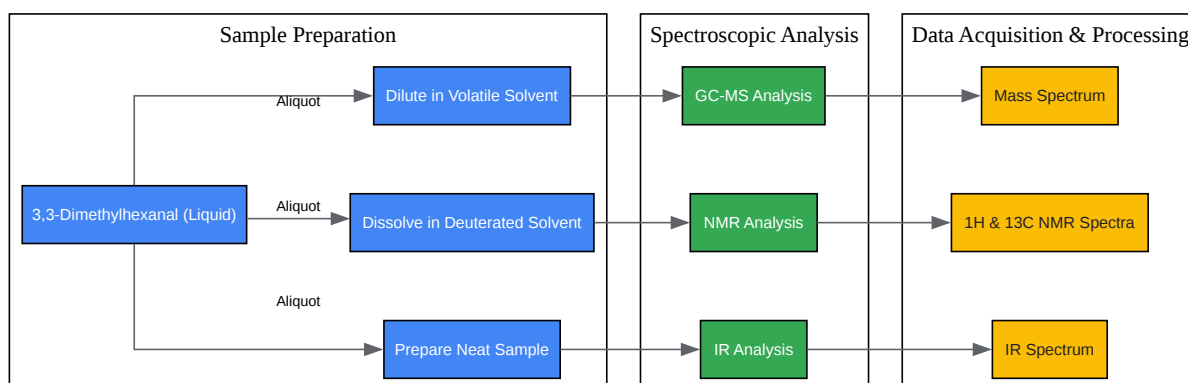
- A longer acquisition time will be necessary compared to ^1H NMR.
- Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat **3,3-Dimethylhexanal** between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.^{[9][10]}
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like **3,3-Dimethylhexanal**.



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Caption: General workflow for the spectroscopic analysis of **3,3-Dimethylhexanal**.

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